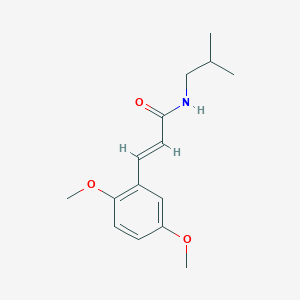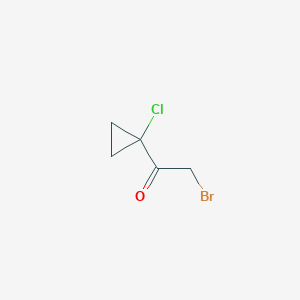![molecular formula C21H21FN2O3S2 B2845706 (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1251614-34-2](/img/structure/B2845706.png)
(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound with intriguing chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone generally involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 6-fluorobenzo[b][1,4]thiazine and piperidine.
Formation of Intermediate Compounds: : The initial step typically involves the introduction of a 3-(methylthio)phenyl group to the 6-fluorobenzo[b][1,4]thiazine ring system. This is achieved through electrophilic aromatic substitution reactions under controlled conditions.
Oxidation to Form 1,1-Dioxido-4H-benzo[b][1,4]thiazin: : Subsequent oxidation of the intermediate compound yields the 1,1-dioxido-4H-benzo[b][1,4]thiazine structure.
Coupling with Piperidin-1-yl Methanone: : The final step involves coupling the oxidized intermediate with piperidin-1-yl methanone, often using a condensation reaction.
Industrial Production Methods
For large-scale industrial production, the process is optimized for efficiency and yield:
Continuous Flow Chemistry: : This method is often employed for its ability to enhance reaction rates, ensure consistent product quality, and improve overall process efficiency.
Catalytic Methods: : Industrial production may utilize catalytic methods to facilitate specific reaction steps, reducing the need for excessive reagents and minimizing waste.
化学反应分析
Types of Reactions
(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone undergoes several chemical reactions, including:
Oxidation: : The compound can be further oxidized under specific conditions to yield derivatives with different oxidation states.
Reduction: : It can also undergo reduction reactions to form reduced intermediates.
Substitution: : The presence of various functional groups makes it susceptible to substitution reactions, particularly nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Catalysts: : Palladium or platinum catalysts can be used to facilitate certain substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
科学研究应用
The compound is of significant interest in several research domains:
Chemistry: : Its unique structure makes it a useful model compound for studying complex synthetic pathways and reaction mechanisms.
Medicine: : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Its chemical stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules, potentially useful in material science and catalysis.
作用机制
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: : It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: : It influences various biochemical pathways, potentially affecting cellular processes such as inflammation, cell signaling, and metabolic regulation.
相似化合物的比较
Similar Compounds
6-Fluorobenzo[b][1,4]thiazine: : Shares the thiazine ring but lacks the piperidin-1-yl methanone group.
(3-(Methylthio)phenyl)benzo[b][1,4]thiazine: : Similar in structure but with differences in substitution patterns.
Benzo[b][1,4]thiazine Derivatives: : Various derivatives with different substitutions on the thiazine ring and phenyl group.
Unique Features
Structural Uniqueness: : The combination of the 6-fluoro, 3-(methylthio)phenyl, and piperidin-1-yl methanone groups imparts unique chemical properties and biological activity.
Reactivity Profile: : Its reactivity profile is distinct due to the presence of multiple functional groups, making it versatile for various applications.
There you have it. A detailed exploration of (6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone. Want to talk more about anything here?
属性
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-28-17-7-5-6-16(13-17)24-14-20(21(25)23-10-3-2-4-11-23)29(26,27)19-9-8-15(22)12-18(19)24/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXNWGQDXFQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2845624.png)
![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide](/img/structure/B2845628.png)
![N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2845629.png)
![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)
methanone](/img/structure/B2845632.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B2845634.png)


![4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2845639.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2845640.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE](/img/structure/B2845642.png)
![N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2845645.png)
